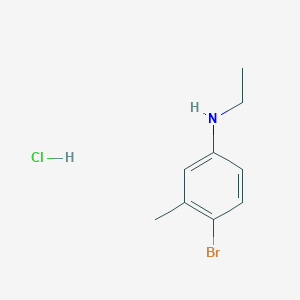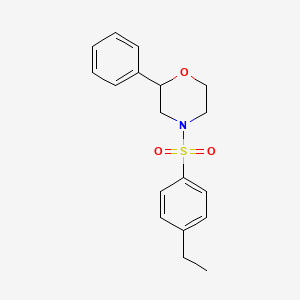
2-(2,4-dichlorophenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Carcinogenic Potential and Protective Effects
- Chlorophenoxy compounds like 2,4-dichlorophenoxyacetic acid, a relative of the compound , have been extensively used as herbicides. Epidemiologic studies suggest potential associations with certain types of cancers like non-Hodgkins lymphoma, Hodgkin’s disease, leukemia, and soft-tissue sarcoma. However, toxicological studies in rodents show no evidence of carcinogenicity, and regulatory agencies worldwide consider these compounds as not likely to be carcinogenic or unclassifiable as to carcinogenicity. The systematic review by Stackelberg et al. (2013) evaluates epidemiologic, toxicological, pharmacokinetic, exposure, and biomonitoring studies with respect to key cellular events noted in disease etiology. The combined evidence does not support a genotoxic mode of action for these compounds (Stackelberg, 2013).
- The antigenotoxic effect of vitamin C against a similar compound, 2,4 Dichlorophenoxy acetic acid, was studied by Kamel (2017). The research indicates that vitamin C can have a protective effect against the genotoxicity of these compounds, suggesting that dietary supplementation of vitamin C might be beneficial for populations exposed to such herbicides (Kamel, 2017).
Herbicide Activity and Environmental Impact
- Chlorophenoxy compounds are widely used in agricultural and urban settings to control pests. The analysis by Zuanazzi et al. (2020) summarizes the data on 2,4-D toxicology and mutagenicity, indicating a focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species, especially aquatic ones. The findings suggest future research directions in molecular biology, gene expression, exposure assessment in bioindicators, and pesticide degradation studies (Zuanazzi, N. C. Ghisi, & E. C. Oliveira, 2020).
- The study by Werner et al. (2012) reviews the sorption experiments of 2,4-D and other phenoxy herbicides, highlighting that soil organic matter and iron oxides are relevant sorbents for these compounds. This study provides insights into the environmental impact and behavior of these herbicides in different soil conditions (Werner, Garratt, & Pigott, 2012).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O2/c19-14-1-2-16(15(20)9-14)26-12-18(25)23-10-13-3-7-24(8-4-13)17-11-21-5-6-22-17/h1-2,5-6,9,11,13H,3-4,7-8,10,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQUHQSYHOACQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methylphenyl)acetamide](/img/structure/B2493670.png)






![4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B2493681.png)
![3-(4-Methoxyphenoxy)-1-[2-benzylbenzimidazolyl]propan-2-ol](/img/structure/B2493683.png)

![8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493685.png)

